Zineb

Catalog No.
S535278
CAS No.
9006-42-2
M.F
C4H6N2S4Zn
M. Wt
275.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zineb

CAS Number

9006-42-2

Product Name

Zineb

IUPAC Name

zinc N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

Molecular Formula

C4H6N2S4Zn

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

AMHNZOICSMBGDH-UHFFFAOYSA-L

SMILES

Array

solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
Soluble in carbon disulfide, pyridine
Soluble in chloroform
Soluble in benzene
Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.
In water, about 10 mg/L at 25 °C
Solubility in water: none

Synonyms

Cynkotox, Dithane Z 78, Dithane Z-78, Dithane Z78, Novozir, Zinc Ethylenebis(dithiocarbamate), Zineb

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Isomeric SMILES

C(CN=C(S)[S-])N=C(S)[S-].[Zn+2]

The exact mass of the compound Metiram is 273.8705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)soluble in carbon disulfide, pyridinesoluble in chloroformsoluble in benzenepractically insoluble in common organic solvents. dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.in water, about 10 mg/l at 25 °csoluble in pyridine (with decomposition). practically insoluble in organic solvents (eg ethanol, acetone, benzene).practically insoluble in water.in water, 2.0x10+4 mg/l at 25 °c, ph 7 (est)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Ethylenebis(dithiocarbamates). It belongs to the ontological category of zinc coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Zineb is a polymeric zinc ethylenebis(dithiocarbamate) coordination complex widely utilized as a single-source precursor in materials science and as a broad-spectrum surface protectant. Unlike monomeric dithiocarbamates, Zineb forms an extended hybrid inorganic-organic lattice with Zn2S8 clusters covalently linked by organic linkers, rendering it practically insoluble in water and most organic solvents [1]. In procurement, Zineb is prioritized over its manganese-containing counterparts (Maneb, Mancozeb) and monomeric analogs (Ziram) when buyers require a pure zinc-coordinated structure, specific two-step thermal decomposition kinetics for semiconductor nanoparticle synthesis, or enhanced storage stability against toxic degradation byproducts[2].

Substituting Zineb with closely related dithiocarbamates compromises both chemical purity and process control. Replacing Zineb with Maneb or Mancozeb introduces manganese into the system, which acts as an unwanted dopant that alters the bandgap and luminescent properties of synthesized zinc sulfide (ZnS) or zinc oxide (ZnO) nanoparticles [1]. Furthermore, substituting Zineb with the zinc-based Ziram (a monomeric dimethyldithiocarbamate) fundamentally alters the material's solubility and thermal decomposition profile; Ziram lacks Zineb's polymeric lattice, leading to premature decomposition that prevents the controlled, sequential release of carbon disulfide necessary for uniform nanoparticle nucleation [2].

Thermal Decomposition Kinetics for Nanoparticle Synthesis

Zineb's polymeric structure contains two crystallographically distinct ethylenebis(dithiocarbamate) linkers, resulting in a highly controlled, sequential thermal decomposition. Thermogravimetric analysis (TGA) demonstrates that Zineb undergoes two separate weight loss steps at 171 °C and 218 °C (releasing one CS2 molecule per step) [1]. In contrast, monomeric zinc dithiocarbamates like Ziram decompose in a single, less controlled step. This two-step decomposition allows for precise thermal tuning during the synthesis of phase-pure ZnS and ZnO nanoparticles.

Evidence DimensionTGA Weight Loss Steps (CS2 Release)
Target Compound DataZineb: Two distinct steps at 171 °C (28 wt%) and 218 °C (24 wt%)
Comparator Or BaselineMonomeric Zinc Dithiocarbamates (e.g., Ziram): Single-step decomposition
Quantified DifferenceZineb provides a 47 °C buffer between sequential CS2 release events
ConditionsTGA under nitrogen flow, heating rate 10 K/min

Enables precise temperature control over precursor decomposition, ensuring uniform nucleation and growth of zinc-based semiconductor nanoparticles.

Metal Purity for Semiconductor and Optoelectronic Applications

For materials science applications requiring pure zinc compounds, Zineb provides a strictly zinc-coordinated dithiocarbamate lattice. Mancozeb, a common industrial substitute, is a coordination complex containing approximately 16-20% manganese and only 2-2.5% zinc [1]. Using Mancozeb or Maneb (100% Mn coordination) instead of Zineb introduces heavy manganese contamination, which drastically alters the optical and electronic properties of the resulting nanomaterials.

Evidence DimensionManganese (Mn) Content
Target Compound DataZineb: 0% Mn (Pure Zinc Coordination)
Comparator Or BaselineMancozeb: ~16-20% Mn
Quantified DifferenceComplete elimination of manganese contamination
ConditionsElemental composition of technical grade precursor materials

Critical for procuring precursors for undoped ZnS/ZnO optoelectronics where trace manganese would quench or alter luminescence.

Storage Stability and Resistance to Toxic Degradation

Zineb exhibits superior chemical stability during storage compared to its manganese-only counterpart, Maneb. Under accelerated storage conditions (39 days at 48 °C and 80% relative humidity), Maneb formulations degrade rapidly, forming up to 14.04% ethylene thiourea (ETU), a toxic and carcinogenic byproduct [1]. Under identical conditions, Zineb formulations cap ETU formation at 10.44%, demonstrating a slower and more uniform degradation rate due to the higher stability of the zinc-dithiocarbamate bond compared to the manganese-dithiocarbamate bond.

Evidence DimensionETU Formation (Degradation Byproduct)
Target Compound DataZineb: Max 10.44% ETU after 39 days
Comparator Or BaselineManeb: Up to 14.04% ETU after 39 days
Quantified DifferenceZineb reduces maximum toxic ETU formation by ~25% relative to Maneb
ConditionsAccelerated storage: 39 days at 48 °C and 80% relative humidity

Ensures longer shelf life and improved safety profiles for formulated products by minimizing the accumulation of toxic degradation byproducts.

Polymeric Insolubility for Sustained Surface Action

Unlike dimethyldithiocarbamates (DMDCs) such as Ziram, which possess higher solubility in organic solvents, Zineb's polymeric ethylenebis(dithiocarbamate) structure renders it practically insoluble in water (approx. 10 mg/L) and most organic solvents [1]. This extreme insolubility prevents premature dissolution and wash-off in surface-coating applications, providing a sustained-release mechanism that monomeric dithiocarbamates cannot match.

Evidence DimensionAqueous and Organic Solubility
Target Compound DataZineb: Polymeric, practically insoluble (<10 mg/L in water)
Comparator Or BaselineZiram (DMDC): Monomeric, higher organic solubility
Quantified DifferenceZineb maintains solid-state lattice integrity in solvents where monomeric DTCs dissolve
ConditionsStandard ambient temperature and pressure in aqueous/organic matrices

Provides superior longevity and resistance to wash-off when formulated as a protective surface coating or agricultural protectant.

Single-Source Precursor for ZnS and ZnO Nanoparticles

Due to its precise two-step thermal decomposition profile (releasing CS2 at 171 °C and 218 °C) and zero-manganese composition, Zineb is the optimal single-source precursor for synthesizing high-purity zinc sulfide and zinc oxide nanomaterials. It is preferred over Mancozeb to prevent unwanted manganese doping in optoelectronic applications[1].

Vulcanization Accelerator in Rubber Manufacturing

Zineb's stable polymeric zinc-coordinated structure makes it highly effective as a secondary accelerator in rubber vulcanization. Its specific decomposition kinetics allow for controlled sulfur cross-linking at elevated temperatures, offering different scorch safety margins compared to monomeric accelerators like Ziram [2].

Long-Acting Protective Surface Coatings

Leveraging its extreme insolubility in water and organic solvents, Zineb is utilized in specialized antifouling and protective surface coatings. Its polymeric lattice ensures it remains on the applied surface longer than soluble monomeric dithiocarbamates, providing sustained efficacy[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Zineb appears as an off-white powder. Used as a fungicide.
Light colored solid; [ICSC]
YELLOW POWDER.
An off-white, or pale yellow powder.

Color/Form

Powder or crystals from chloroform + alcohol
Light-tan solid
WHITE POWDER OR CRYSTALS
Pale yellow powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

273.870525 Da

Monoisotopic Mass

273.870525 Da

Boiling Point

decomposes

Flash Point

90Â °C
194 °F

Heavy Atom Count

11

Density

Approx 1.74 at 20 °C

LogP

log Kow = 1.30
log Kow = 0.3 at pH 7

Odor

Practically odorless

Decomposition

Decomposes at 157 °C without melting.
Zineb decomposes on storage primarily due to exposure to moisture. Products of the decomposition were identified as ethylenethiuram monosulfide, zinc sulfide, carbon disulfide and ethylenethiourea.
Decomposes before melting. Decomposes gradually, accelerated by exposure to moisture, heat or air.
When heated to decomposition it emits very toxic fumes of /nitroxide, zinc oxide/, and /sulfoxides/.
157Â °C

Appearance

Solid powder

Melting Point

157 °C (decomposes)
314.6 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X1FSB1OZPT

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.00000008 [mmHg]
VP: 1.0X10-7 mm Hg at 25 °C
<7.50X10-8 mm Hg at 20 °C
<7.4x10-8 mmHg

Pictograms

Irritant

Irritant

Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea.
After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

Other CAS

12122-67-7
9006-42-2

Absorption Distribution and Excretion

... Approx 70-75% of ingested zineb passed through the gastrointestinal tract of rats and appeared in the feces within 24-72 hr.
... Only 11 to 17% of an oral dose of zineb is absorbed from the gastrointestinal tract of the rat. Some additional material may be absorbed following breakdown in the intestine. At different dietary levels 68.5 to 74.9% of the ingested material was recovered unchanged in the feces.
In short-term static bioaccumulation experiments with (14)C-labeled zinc ethylenebisidithiocarbamate (zineb) and zinc dimethyldithiocarbamate (ziram) both compounds were rapidly disseminated through the tissues. Whole body elimination was rapid with 45% and 25% of the initial radioactivity from ziram, and zineb, respectively, being retained by the end of the 16 day depuration period. Pigmented tissues appeared to be major distribution sites as well. This may be related to the affinity of the compounds and/or their degradation products to melanin or to complexion with phenoloxidase, a copper containing enzyme involved in melanin synthesis. Autoradiography also revealed a high labeling of thyroid follicles. The results show that dithiocarbamates are selectively localized in various tissues, reported to be the target organs for their toxic actions.
Urinary and fecal excretion of ethylene thiourea, a metabolite of ethylene-bis-dithiocarbamic /acid/ fungicides, was monitored in rats for 16 days after they were administered a single oral dose of zineb. After 48 hr, 86% of the excreted ethylene thiourea was in the urine, 14% in the feces. Urinary excretion peaked at 24 hr after ingestion, at which time 52% of the total urinary ethylene thiourea had been excreted. Low levels of ethylene thiourea excretion continued in urine for the length of the study, by which time 5.1% of the zineb /oral dose/ was excreted as urinary ethylene thiourea. Fecal excretion of ethylene thiourea was complete after 3 days.
For more Absorption, Distribution and Excretion (Complete) data for Zineb (6 total), please visit the HSDB record page.

Metabolism Metabolites

ETU and DIDT /(5,6-dihydro-3 H-imidazo(2,1-C)-1,2,4-dithiazole-3-thione)/ were the major metabolites found in the urine of rats treated with zineb, and carbon disulfide was detected in the expired air.
The metabolism of the fungicide zineb, (zinc ethylenebisdithiocarbamate), has been studied in the rat and the marmoset. In both species a relatively large proportion (21-22%) of the original zineb administered was detectable in the excreta as ethylenethiourea (ETU) ... A further proportion (2-5%) was determined to be ethyleneurea which is a metabolite of ETU. Results of comparative experiments in marmosets revealed that ETU was photolabile in the presence of excreta, thus showing the importance of conducting the studies in the dark.
Zineb ... Is metabolized in rats to carbon disulfide, which is expired, and to ethylenethiourea ... and ethylenebis(isothiocyanate)sulfide (ebis) ... which are excreted in urine.
Ethylenethiourea is the major metabolite in plants. Ethylenethiuram monosulfide and presumably ethylenethiuram disulfide and sulfur are also formed.
For more Metabolism/Metabolites (Complete) data for Zineb (9 total), please visit the HSDB record page.
Zinc can enter the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP. Zinc also binds to metallothioneins, which help prevent absorption of excess zinc. Zinc is widely distributed and found in all tissues and tissues fluids, concentrating in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. In the bloodstream zinc is found bound to carbonic anhydrase in erythrocytes, as well as bound to albumin, _2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)

Wikipedia

Zineb

Use Classification

Agrochemicals -> Fungicides
Health Hazards -> Mutagens

Methods of Manufacturing

Reaction of ethylene diamine and carbon disulfide in the presence of alkali, followed by addition of zinc sulfate to precipitate Zineb
Zineb is produced by mixing ethylenebis(dithiocarbamate) with an aqueous zinc sulfate solution, or by reaction of Nabam with a solution of zinc salts.
Reaction of sodium ethylenebisdithiocarbamate with zinc sulfate or other zinc salts. In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.

General Manufacturing Information

/Zineb was introduced/ ... by Rohm & Haas Co (& EI du Pont de Nemours & Co who no longer manufacture or market it) (USP 2,457,674; 3,050,439) ...
Generally non-phytotoxic except to zinc-sensitive plants.
In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.
Zineb also results from combining nabam (or diammonium or potassium ammonium analogs) with zinc sulfate in the spray tank.
All registrations of zineb were previously voluntarily cancelled by the registrant.

Analytic Laboratory Methods

Method: OSHA 107; Procedure: liquid chromatography with ultraviolet detector; Analyte: zineb; Matrix: air; Detection Limit: 103 ug/cu m.
Method: AOAC 965.15; Procedure: carbon disulfide evolution method; Analyte: zineb; Matrix: pesticide formulations; Detection Limit: not provided.
A number of procedures for the quantification of dithiocarbamates are based on high-pressure liquid chromatography. The limits of detection in water solutions for zineb, ziram, and thiram are 0.05, 0.01, and 0.01 mg/kg, respectively. /Dithiocarbamates/
RESIDUES /MAY BE/ DETERMINED BY ACID HYDROLYSIS MEASURING THE CARBON DISULFIDE EVOLVED USING GAS LIQUID CHROMATOGRAPHY OR BY CONVERSION TO A COPPER/AMINE COMPLEX WHICH IS EST BY COLORIMETRY.
For more Analytic Laboratory Methods (Complete) data for Zineb (7 total), please visit the HSDB record page.

Storage Conditions

Store in well-aired, fresh (less than 30 °C), dry area away from dwellings, animal shelters and stored food.

Stability Shelf Life

Unstable to light, moisture and heat on prolonged storage ...
Terminal stability (40 °C), 1-5% degradation after one month.
Non-volatile under normal field conditions.
Half-life of 38.1 days in aqueous media at pH 9.

Dates

Last modified: 08-15-2023
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